Cas no 2171978-28-0 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid)

5-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in solid-phase peptide synthesis (SPPS). The Fmoc moiety provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions while preserving acid-labile side chains. The compound’s branched alkyl structure enhances steric control in peptide assembly, potentially improving yield and reducing side reactions. Its compatibility with standard SPPS protocols makes it valuable for constructing complex peptides with high precision. The methyl substituents may also influence conformational stability in target sequences. Suitable for research applications requiring controlled peptide elongation and side-chain modifications.
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid structure
2171978-28-0 structure
Product Name:5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid
CAS No:2171978-28-0
MF:C26H32N2O5
MW:452.542687416077
CID:6379367
PubChem ID:165816516
Update Time:2025-10-28

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid
    • 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpentanoic acid
    • 2171978-28-0
    • EN300-1504120
    • Inchi: 1S/C26H32N2O5/c1-17(14-24(29)27-13-7-8-18(2)25(30)31)15-28-26(32)33-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23H,7-8,13-16H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)
    • InChI Key: LJIMPWRLTQJHCI-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C)CC(NCCCC(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 12
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 105Ų

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid Pricemore >>

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5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid Related Literature

Additional information on 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid

Introduction to 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic Acid (CAS No. 2171978-28-0)

The compound 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid, identified by its CAS number 2171978-28-0, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The presence of a fluoren-9-ylmethoxycarbonyl group and an amide linkage in its molecular structure suggests a high degree of functional versatility, making it a promising candidate for further exploration in medicinal chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that leverage advanced chemical scaffolds to enhance drug efficacy and reduce side effects. The 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid is no exception, as its unique structural features have been hypothesized to contribute to its pharmacological activity. Specifically, the fluorene moiety is known for its stability and ability to interact with biological targets, while the amide group can modulate protein-protein interactions and enzyme inhibition.

Current research in the field of bioorganic chemistry has highlighted the importance of incorporating heterocyclic aromatic systems into drug molecules. The fluoren-9-ylmethoxycarbonyl group in this compound not only enhances its structural complexity but also provides a scaffold for further derivatization, allowing chemists to tailor its properties for specific therapeutic needs. This approach aligns with the growing trend toward structure-based drug design, where the three-dimensional arrangement of atoms in a molecule is optimized to maximize binding affinity and selectivity.

The synthesis of such intricate molecules often involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. The production of 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid is no different, as it necessitates careful optimization to ensure high yield and purity. Recent advancements in synthetic methodologies, such as flow chemistry and automated purification techniques, have significantly improved the efficiency of these processes, making it feasible to produce complex compounds on a larger scale.

Beyond its synthetic significance, this compound has shown promise in preclinical studies as a potential therapeutic agent. Its molecular structure suggests that it may interact with various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. For instance, the amide linkage could serve as a hinge region for binding to target proteins, while the fluorene group might enhance cellular uptake and metabolic stability.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid to biological targets, providing valuable insights into its potential pharmacological effects. These simulations have helped researchers identify key structural features that can be modified to improve drug-like properties such as solubility, bioavailability, and metabolic stability.

In conclusion, the compound 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpentanoic acid (CAS No. 2171978-28-0) represents a significant advancement in pharmaceutical chemistry. Its complex structure and functional versatility make it a promising candidate for further exploration in drug development. As research continues to uncover new applications for this compound, it is likely that we will see more innovative therapies emerge based on similar molecular architectures.

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